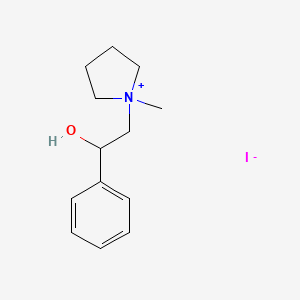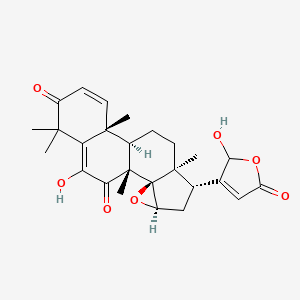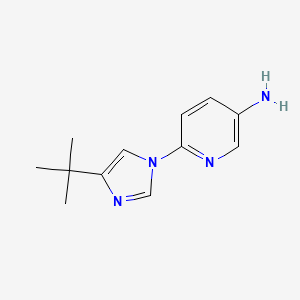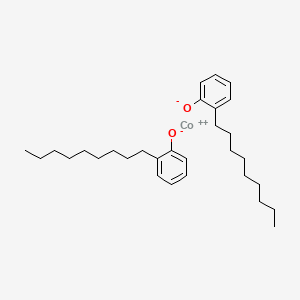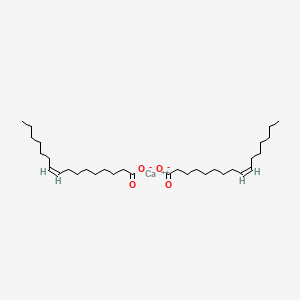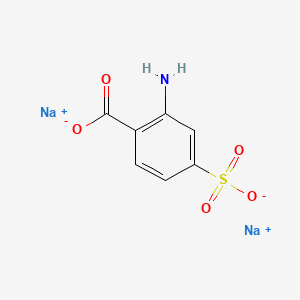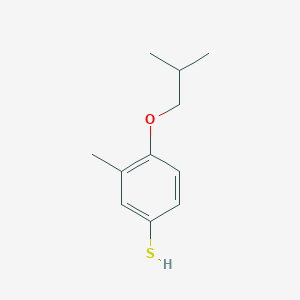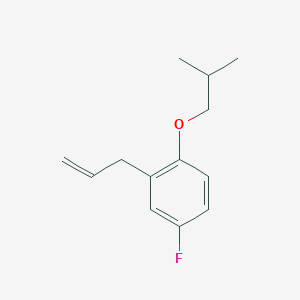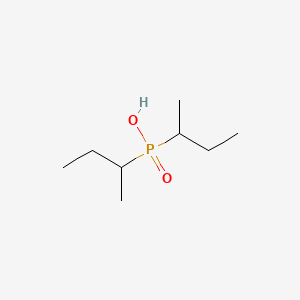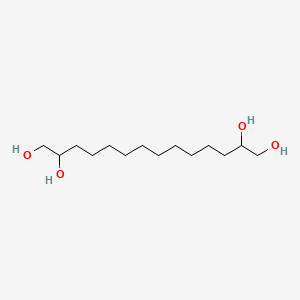
Tetradecane-1,2,13,14-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecane-1,2,13,14-tetrol is an organic compound with the molecular formula C14H30O4 It is a type of polyol, specifically a tetrol, which means it contains four hydroxyl groups (-OH) attached to a tetradecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecane-1,2,13,14-tetrol can be synthesized through several methods. One common approach involves the hydroxylation of tetradecane using strong oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions. Catalysts such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecane-1,2,13,14-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium dichromate (K2Cr2O7).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Tetradecane-1,2,13,14-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which tetradecane-1,2,13,14-tetrol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This can affect various biochemical pathways and processes, making it a valuable compound for research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecane: A hydrocarbon with the formula C14H30, lacking hydroxyl groups.
1,2,13,14-Tetradecanetetrol: A similar polyol with hydroxyl groups at different positions.
Hexadecane-1,2,15,16-tetrol: Another polyol with a longer carbon chain.
Uniqueness
Tetradecane-1,2,13,14-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful for certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
85866-10-0 |
|---|---|
Formule moléculaire |
C14H30O4 |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
tetradecane-1,2,13,14-tetrol |
InChI |
InChI=1S/C14H30O4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-18H,1-12H2 |
Clé InChI |
SHSYIUNPNAKBKC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(CO)O)CCCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



